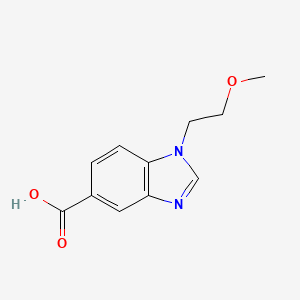

1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid

CAS No.: 284672-82-8

Cat. No.: VC8096129

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 284672-82-8 |

|---|---|

| Molecular Formula | C11H12N2O3 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | 1-(2-methoxyethyl)benzimidazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H12N2O3/c1-16-5-4-13-7-12-9-6-8(11(14)15)2-3-10(9)13/h2-3,6-7H,4-5H2,1H3,(H,14,15) |

| Standard InChI Key | VBDUZPKRMANJER-UHFFFAOYSA-N |

| SMILES | COCCN1C=NC2=C1C=CC(=C2)C(=O)O |

| Canonical SMILES | COCCN1C=NC2=C1C=CC(=C2)C(=O)O |

Introduction

Structural and Chemical Profile

1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid features a benzimidazole core substituted at the 1-position with a 2-methoxy-ethyl group and at the 5-position with a carboxylic acid moiety. Its molecular formula is C₁₂H₁₄N₂O₃, yielding a molecular weight of 234.25 g/mol. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups influences its reactivity and solubility profile, rendering it amphiphilic.

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| LogP (Partition Coefficient) | Estimated 1.2 (via ChemDraw) |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |

The carboxylic acid group enables salt formation, while the methoxy-ethyl side chain enhances membrane permeability, a critical factor in drug design .

Synthetic Methodologies

One-Pot Heterocyclization Approach

The synthesis of benzimidazole derivatives often employs a one-pot heterocyclization strategy. For analogous compounds, ethyl 4-(methylamino)-3-nitrobenzoate undergoes cyclization with substituted aldehydes in the presence of sodium dithionite (Na₂S₂O₄) and dimethyl sulfoxide (DMSO) . Adapting this method, 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid could be synthesized via:

-

Condensation: Reacting ethyl 4-(2-methoxyethylamino)-3-nitrobenzoate with an appropriate aldehyde.

-

Cyclization: Using Na₂S₂O₄ in DMSO at 90°C to facilitate nitro group reduction and ring closure.

-

Hydrolysis: Treating the ester intermediate with aqueous NaOH to yield the carboxylic acid .

A plausible reaction mechanism involves initial formation of a Schiff base, followed by dithionite-mediated nitro-to-amine reduction and intramolecular cyclization (Figure 1).

Figure 1: Proposed synthesis pathway for 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid. Reagents: (i) Na₂S₂O₄, DMSO, 90°C; (ii) NaOH, ethanol, reflux.

Yield Optimization and Challenges

Yields for similar benzimidazole syntheses range from 60–75%, contingent on substituent steric effects and reaction time . The methoxy-ethyl group may introduce steric hindrance, necessitating extended reaction times (4–6 hours) compared to simpler analogs. Purification typically involves recrystallization from ethanol-water mixtures, with purity confirmed via HPLC (>95%) .

Spectroscopic Characterization

Structural elucidation of benzimidazole derivatives relies on:

-

¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the methoxy-ethyl group shows signals at δ 3.3–3.7 (OCH₂CH₂O) and δ 1.2–1.5 (CH₃).

-

¹³C NMR: The carboxylic acid carbon appears at δ 170–175 ppm, and the benzimidazole carbons between δ 110–150 ppm .

-

IR Spectroscopy: Stretching vibrations for COOH (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups .

Mass spectrometry (ESI-MS) typically exhibits a [M+H]⁺ peak at m/z 235.1, consistent with the molecular weight.

Applications in Drug Discovery

As a scaffold, this compound offers versatility for derivatization:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume